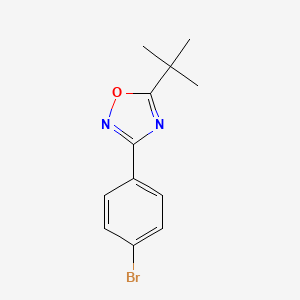

3-(4-Bromofenil)-5-terc-butil-1,2,4-oxadiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a tert-butyl group

Aplicaciones Científicas De Investigación

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents due to its heterocyclic structure.

Materials Science: The compound can be used in the development of liquid crystalline materials and polymers.

Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with tert-butyl isocyanate under suitable conditions to form the desired oxadiazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific examples for this compound are limited.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate in a solvent like toluene or ethanol.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of an oxadiazole ring.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another related compound with a pyrazoline ring.

Actividad Biológica

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole (CAS 676131-65-0) is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole is C₁₂H₁₃BrN₂O, with a molecular weight of 281.1 g/mol. The presence of the bromine atom and the tert-butyl group contributes to its unique chemical properties and biological activities.

Biological Activities

1. Anticancer Activity

Research has indicated that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole can inhibit various cancer cell lines. For instance:

- A study reported that a related oxadiazole compound exhibited an IC₅₀ value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma and breast cancer cells .

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 92.4 |

| Human Lung Adenocarcinoma (LXFA 629) | TBD |

| Human Melanoma (MEXF 462) | TBD |

2. Mechanisms of Action

The mechanisms through which oxadiazoles exert their anticancer effects include:

- Inhibition of Key Enzymes: Oxadiazole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDAC), thymidylate synthase, and telomerase—key players in cancer cell proliferation .

- Induction of Apoptosis: Some studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .

3. Antioxidant Properties

Research has also highlighted the antioxidant potential of oxadiazole compounds. A study indicated that certain derivatives exhibited antioxidant activity comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer properties of various oxadiazole derivatives against several cancer cell lines:

- Compounds Tested: Various substituted oxadiazoles including those with bromine and tert-butyl groups.

- Findings: The compounds showed varying degrees of cytotoxicity with some exhibiting IC₅₀ values lower than standard chemotherapeutics like doxorubicin.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to determine how modifications in the oxadiazole structure affect biological activity:

- Key Observations: The introduction of electron-withdrawing groups enhanced anticancer activity while steric hindrance from bulky groups like tert-butyl influenced solubility and bioavailability.

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVWMOMVFJMHJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429261 |

Source

|

| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676131-65-0 |

Source

|

| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.